molecular formula C7H5N3 ** B1143282 ((BENZOTRIAZOLE-1-YL)METHYLENE) CAS No. 187964-68-7

((BENZOTRIAZOLE-1-YL)METHYLENE)

Cat. No.: B1143282
CAS No.: 187964-68-7
M. Wt: 131.1347
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Description

((Benzotriazole-1-yl)methylene) is a carbaldehyde derivative featuring a benzotriazole moiety linked to a methylene group. Benzotriazole, a bicyclic aromatic compound with two fused triazole rings, imparts unique electronic and steric properties to this molecule. The compound is primarily utilized in heterocyclic synthesis, particularly in the formation of hydrazone-linked benzodithiazine derivatives.

The synthesis of such compounds typically involves condensation reactions between aryl carbaldehydes and hydrazine derivatives. For example, in the preparation of 6-chloro-7-methyl-3-(2-arylmethylene-1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazines, ((benzotriazole-1-yl)methylene) could act as the aryl carbaldehyde component, facilitating the formation of the hydrazino bridge .

Properties

CAS No.

187964-68-7

Molecular Formula

C7H5N3 **

Molecular Weight

131.1347

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antifungal Activity
Benzotriazole derivatives, including ((BENZOTRIAZOLE-1-YL)METHYLENE), have shown promising antibacterial and antifungal properties. Studies indicate that compounds derived from benzotriazole exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticonvulsant Properties
Research has identified that benzotriazole compounds can possess anticonvulsant effects. For example, a study reported the synthesis of benzotriazole derivatives linked to oxadiazole rings, which exhibited notable anticonvulsant activity in animal models . This suggests potential therapeutic applications in treating epilepsy and other seizure disorders.

Anticancer Potential
Benzotriazole derivatives have also been investigated for their anticancer properties. Coordination complexes formed with metal ions using benzotriazole ligands have shown enhanced cytotoxicity against cancer cell lines. These complexes are believed to exert their effects through mechanisms involving apoptosis and cell cycle arrest .

Materials Science

UV Stabilizers
((BENZOTRIAZOLE-1-YL)METHYLENE) is utilized as a UV stabilizer in various consumer products, including plastics and coatings. Its ability to absorb UV radiation helps prevent degradation of materials, thereby extending their lifespan . This application is critical in industries where material durability is essential.

Coordination Compounds
The compound has been employed as a ligand in the formation of coordination polymers. These materials exhibit unique structural properties and functionalities, making them suitable for applications in catalysis, sensing, and drug delivery systems. Recent studies have highlighted the synthesis of cadmium complexes using benzotriazole ligands, which demonstrated significant antibacterial activity .

Environmental Applications

Detection of Environmental Contaminants
Benzotriazoles, including ((BENZOTRIAZOLE-1-YL)METHYLENE), have been detected in various environmental matrices, raising concerns about their persistence and potential toxicity. Research has focused on quantifying these compounds in water and soil samples to assess environmental exposure risks . The ability to detect low concentrations of benzotriazoles makes them valuable for monitoring pollution levels.

Case Studies

Study Focus Area Findings
Thomas et al. (1995)ToxicologyIdentified adverse effects of phenolic benzotriazoles on liver function in animal models .
Ewa's Group (2020)Antimicrobial ActivitySynthesized new benzotriazole derivatives with enhanced activity against Mycobacterium tuberculosis strains .
Hirata-Koizumi et al. (2008)Reproductive ToxicologyReported reproductive effects associated with certain phenolic benzotriazoles in female rodents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Differences

((Benzotriazole-1-yl)methylene) is distinguished from other aryl carbaldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde, or heteroaryl aldehydes) by its electron-withdrawing benzotriazole group. In contrast, electron-donating substituents (e.g., -OCH₃ or -CH₃) on aryl carbaldehydes reduce reactivity, necessitating harsher conditions .

Product Stability

Benzotriazole-containing hydrazones may exhibit superior stability compared to simpler aryl derivatives due to:

  • Resonance stabilization : Delocalization of electrons across the benzotriazole ring.
  • Steric protection : The bulky benzotriazole group shields the hydrazone bond from hydrolysis .

Research Findings and Implications

  • Electronic Effects : Electron-deficient carbaldehydes (e.g., nitro- or benzotriazole-substituted) generally yield higher product purity and efficiency. For instance, 4-nitrobenzaldehyde achieves 85% yield under standard conditions , suggesting ((benzotriazole-1-yl)methylene) could perform similarly.
  • Solvent Dependency: Polar solvents like 2-methoxyethanol enhance solubility of sterically demanding carbaldehydes, reducing side reactions .
  • Catalytic Role of Acetic Acid : Protonation of the carbaldehyde carbonyl group by acetic acid is critical for activating the substrate, a step likely optimized for benzotriazole derivatives .

Preparation Methods

[1+2+2] Cycloaddition with Isocyanates

N,N-Dimethylaminobenzotriazolylcarbene (5), a precursor to ((benzotriazole-1-yl)methylene) derivatives, undergoes [1+2+2] cycloaddition with phenyl isocyanate to form hydantoins (e.g., 10 ) in a one-pot procedure. The reaction proceeds via carbene insertion into the isocyanate’s C=O bond, followed by nucleophilic attack from amines or alcohols. Key parameters include:

  • Solvent : Dichloromethane or THF

  • Temperature : 0–25°C

  • Yield : 65–82% for substituted hydantoins.

This method is advantageous for generating diversely substituted hydantoins but requires stringent anhydrous conditions.

[1+4] Cycloaddition with α,β-Unsaturated Carbonyls

Trans-dibenzoylethylene (11) reacts with carbene 5 in a [1+4] cycloaddition to yield furans 13 and 14 . The reaction mechanism involves conjugate addition of the carbene to the α,β-unsaturated system, followed by cyclization. Structural confirmation of 14 via X-ray crystallography revealed a planar furan ring with a dihedral angle of 81.01° between benzotriazole and benzoyl groups.

Nucleophilic Substitution and Alkylation Strategies

Benzotriazole-Mediated Alkylation

1,3-Bis[(1H-benzotriazol-1-yl)methyl]-2,3-dihydro-1H-benzimidazole is synthesized via alkylation of benzimidazoline with benzotriazole chlorides. The reaction employs:

  • Base : Triethylamine

  • Solvent : Ethyl acetate

  • Conditions : Reflux for 12 hours.

Crystallographic analysis confirmed an anti conformation of benzotriazolylmethyl groups, with C–H···π interactions stabilizing the lattice.

Esterification with Benzoyl Chloride

(1H-1,2,3-Benzotriazol-1-yl)methyl benzoate is prepared by substituting methylene chloride with benzoyl chloride in a nucleophilic acyl substitution. Key data:

  • Dihedral angle : 76.80° between benzotriazole and phenyl rings

  • Yield : 78% after recrystallization.

Transition Metal-Catalyzed Coupling Reactions

Palladium-Catalyzed Aryl Amination

Patent CA2833394C details a palladium-catalyzed coupling of 3-bromo-5-fluoro-benzotrifluoride with 4-methylimidazole to form trifluoromethyl-benzenamine derivatives. Adapted for benzotriazole systems, this method uses:

  • Catalyst : Pd(OAc)₂

  • Ligand : BINAP

  • Base : Cs₂CO₃

  • Solvent : NMP at 110°C.

Yields exceed 70% after recrystallization from heptane.

Copper-Mediated Ullmann-Type Coupling

Aryl halides react with benzotriazole derivatives under CuI catalysis to form C–N bonds. For example, 1-(2-(1H-benzotriazol-1-ylmethoxy)phenyl)ethanone is synthesized using:

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Solvent : DMSO at 120°C.

Structural and Analytical Insights

Crystallographic Validation

X-ray diffraction of furan 14 confirmed a planar structure with N1–C15 and N2–C8 bond lengths of 1.431(2) Å and 1.429(2) Å, respectively. Similarly, (1H-benzotriazol-1-yl)methyl benzoate exhibits π–π stacking with a centroid distance of 3.754 Å.

Spectroscopic Characterization

  • ¹H NMR : Benzotriazole protons resonate at δ 7.8–8.2 ppm.

  • ¹³C NMR : Methylene carbons appear at δ 45–50 ppm.

Comparative Analysis of Synthetic Routes

MethodYield (%)ConditionsScalability
[1+2+2] Cycloaddition65–820–25°C, anhydrousModerate
Pd-Catalyzed Coupling70–85110°C, NMPHigh
Alkylation60–75Reflux, ethyl acetateLow

Cycloaddition offers versatility, while palladium catalysis ensures scalability for industrial applications .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing ((benzotriazole-1-yl)methylene) derivatives for structural characterization?

  • Methodological Answer : Synthesis requires optimizing reaction conditions (e.g., solvent choice, temperature, and catalyst selection). For example, Mannich-type condensations using benzotriazole as a mediator are effective for introducing aminoalkyl groups to phenolic substrates . Characterization relies on Nuclear Magnetic Resonance (NMR) to confirm regioselectivity and Mass Spectrometry (MS) to verify molecular weight. Purity is assessed via High-Performance Liquid Chromatography (HPLC) .

Q. How do researchers validate the stability of ((benzotriazole-1-yl)methylene) compounds under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve exposing the compound to controlled pH buffers (e.g., 1–13) and temperatures (e.g., 25–80°C) over 24–72 hours. Degradation products are monitored using UV-Vis spectrophotometry (e.g., absorbance at λmax = 230–280 nm) and Fourier-Transform Infrared Spectroscopy (FTIR) to detect structural changes in functional groups .

Q. What analytical techniques are critical for distinguishing ((benzotriazole-1-yl)methylene) isomers in complex mixtures?

  • Methodological Answer : Single-crystal X-ray diffraction resolves stereochemical ambiguities, while 2D NMR (e.g., COSY, NOESY) identifies spatial relationships between protons. Chromatographic separation via Chiral HPLC with a cellulose-based column can isolate enantiomers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of ((benzotriazole-1-yl)methylene) in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution and frontier molecular orbitals (HOMO-LUMO gaps). This predicts nucleophilic/electrophilic sites for Suzuki-Miyaura or Heck reactions. Experimental validation involves kinetic studies under inert atmospheres .

Q. What strategies address contradictions in spectroscopic data for ((benzotriazole-1-yl)methylene) derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected NMR shifts) arise from dynamic equilibria or solvent effects. Solutions:

  • Perform variable-temperature NMR to detect tautomerism.
  • Use deuterated solvents (e.g., DMSO-d6) to minimize interference.
  • Cross-reference with X-ray crystallography to confirm static structures .

Q. How do researchers design experiments to probe the hydrogen-bonding network in ((benzotriazole-1-yl)methylene) crystals?

  • Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C–H⋯O/N bonds). Hirshfeld surface analysis quantifies interaction contributions. Thermal ellipsoid plots assess disorder, guiding recrystallization in aprotic solvents (e.g., acetonitrile) .

Key Research Findings

  • ((Benzotriazole-1-yl)methylene) derivatives exhibit intra-intermolecular hydrogen bonding , stabilizing crystal lattices and influencing solubility .
  • Substituent effects (e.g., electron-withdrawing groups) enhance electrophilicity at the methylene carbon, enabling nucleophilic additions .

Critical Gaps in Current Research

  • Limited data on long-term stability under oxidative conditions.
  • Mechanistic studies needed for photocatalytic applications.

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